1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide
Description
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is a thiazole-derived organic compound with a molecular formula of C₆H₈N₂OS·HBr (base formula: C₆H₈N₂OS, molecular weight 156.21 g/mol for the base compound) . The compound features a thiazole ring substituted with an amino group at position 2, a methyl group at position 5, and an acetyl group (ethanone) at position 4. Its hydrobromide salt form enhances solubility and stability, making it suitable for applications in pharmaceutical and life science research . The base compound, 1-(2-Amino-5-methylthiazol-4-yl)ethanone, is registered under CAS No. [40353-62-6], while its hydrochloride analog is listed under CAS No. [139624-41-2] .
Properties
Molecular Formula |
C6H9BrN2OS |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C6H8N2OS.BrH/c1-3(9)5-4(2)10-6(7)8-5;/h1-2H3,(H2,7,8);1H |
InChI Key |
YEAQVXSNZJAADL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)C.Br |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions via α-Halo Ketone Intermediates
The most widely reported method involves the cyclization of thiourea with α-halo ketones to form the thiazole core. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol to yield 1-(2-amino-5-methylthiazol-4-yl)ethanone, which is subsequently treated with hydrobromic acid to form the hydrobromide salt . Key steps include:
-
Ring Formation : Thiourea attacks the α-bromo carbonyl compound, leading to cyclization and elimination of hydrogen bromide.
-
Methyl Group Introduction : The 5-methyl substituent originates from the methyl branch in the starting α-bromo ketone.
-
Salt Formation : The free base is dissolved in a polar solvent and treated with concentrated HBr, yielding the hydrobromide salt.
Reaction Conditions :
-
Solvent: Ethanol or methanol
-
Temperature: 60–80°C
-
Yield: 65–78% for the free base; 85–90% for salt formation .
One-Pot Synthesis Using Trichloroisocyanuric Acid (TCCA)
A catalyst-free, one-pot approach employs TCCA as a chlorinating agent to generate α-chloro ketones in situ. For instance, 3-oxopentanoic acid derivatives react with TCCA and thiourea in ethanol, followed by neutralization with NaHCO₃ to precipitate the product . This method avoids isolation of intermediates, improving efficiency:
Key Advantages :
-
Reduced purification steps.
-
Scalability for industrial applications.
-
Yield: 70–82% for the hydrobromide salt after HBr treatment .
Hydrobromide Salt Formation from the Free Base
The free base, 1-(2-amino-5-methylthiazol-4-yl)ethanone, is synthesized via cyclization and then converted to the hydrobromide salt. Experimental protocols involve:
-
Dissolving the free base in anhydrous ethanol or acetone.
-
Adding 48% hydrobromic acid dropwise under ice cooling.
Optimized Parameters :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization | Thiourea, α-bromo ketone | 65–78 | 95–97 | High |
| One-Pot (TCCA) | TCCA, thiourea | 70–82 | 93–96 | Moderate |
| Salt Formation | HBr, free base | 89–94 | 98–99 | High |
Key Findings :
-
The cyclization method is preferred for laboratory-scale synthesis due to straightforward optimization.
-
One-pot synthesis reduces intermediate handling but requires precise stoichiometric control.
-
Salt formation consistently delivers high-purity products, making it ideal for pharmaceutical applications .
Mechanistic Insights and Side Reactions
The cyclization mechanism proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the ketone, followed by intramolecular amine-thioketone condensation. Common side reactions include:
-
Over-bromination : Excess HBr can protonate the thiazole nitrogen, reducing solubility.
-
Oxidation : Thiazole rings may oxidize under acidic conditions, necessitating inert atmospheres .
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors have been adopted to enhance heat transfer and minimize byproducts. Key modifications include:
Chemical Reactions Analysis
Acylation Reactions
The amino group at position 2 of the thiazole ring undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA):
Example Reaction:
Conditions:
Bromination at the α-Position
The ketone group facilitates α-bromination, a critical step for subsequent nucleophilic substitutions or cycloadditions. Bromination is achieved using hydrobromic acid (HBr) and bromine (Br₂) in dioxane:
Example Reaction:
Conditions:
Nucleophilic Substitution with Thioureas
The α-bromo derivative reacts with thioureas to form bithiazole derivatives, a key motif in cystic fibrosis correctors:
Example Reaction:
Conditions:
Click Chemistry (Azide-Alkyne Cycloaddition)
The α-bromo intermediate can be converted to an azide, enabling copper-catalyzed cycloaddition with alkynes:
Example Reaction Sequence:
-
Azide Formation:
-
Cycloaddition:
Conditions:
-
Catalyst: CuI (0.1 equiv)
-
Reducing Agent: Sodium ascorbate (NaAsc)
-
Solvent: DMF/H₂O (4:1)
Cyclization with Hydrazine
Reaction with hydrazine hydrate facilitates cyclization to form oxadiazole or thiadiazole derivatives:
Example Reaction:
Conditions:
Alkylation Reactions
The amino group undergoes alkylation with alkyl halides under basic conditions:
Example Reaction:
Conditions:
Key Research Findings
-
Bromination Efficiency : Bromination at the α-position using HBr/Br₂ in dioxane achieves near-quantitative yields, critical for downstream applications .
-
Bithiazole Bioactivity : Thiourea-derived bithiazoles exhibit potent ΔF508-CFTR corrector activity, validated in cell-based assays .
-
Microwave Acceleration : Alkylation and cycloaddition reactions under microwave irradiation reduce reaction times from hours to minutes .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimycobacterial Activity :
Recent studies have highlighted the potential of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide as an antitubercular agent. Research indicates that compounds with similar thiazole structures exhibit strong bactericidal activity against Mycobacterium tuberculosis while demonstrating low cytotoxicity towards eukaryotic cells. These findings suggest that this compound may serve as a lead structure for developing new antitubercular drugs that are less susceptible to efflux mechanisms commonly associated with drug resistance . -
Antimicrobial Properties :
The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structural modifications of thiazole derivatives have been explored to enhance their antimicrobial efficacy. For instance, analogs have been synthesized and tested for their ability to inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity . -
Anticancer Activity :
Thiazole derivatives are also being investigated for their anticancer properties. Preliminary studies indicate that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, including breast cancer cells. The molecular docking studies suggest potential interactions with cancer-related targets, making it a candidate for further development in cancer therapeutics .
Biological Significance
-
Antioxidant Activity :
Research has demonstrated that thiazole derivatives possess significant antioxidant properties. Studies evaluating the radical scavenging activity of synthesized compounds indicate that certain derivatives can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases . -
Structure-Activity Relationship Studies :
The exploration of structure-activity relationships (SAR) has been pivotal in understanding how modifications to the thiazole structure affect biological activity. Iterative medicinal chemistry approaches have led to the identification of novel compounds with enhanced pharmacological profiles against specific pathogens .
Case Studies and Experimental Findings
| Study | Findings | Applications |
|---|---|---|
| Study on Antitubercular Activity | Identified strong bactericidal activity against Mycobacterium tuberculosis strains | Development of new antitubercular agents |
| Antimicrobial Screening | Demonstrated efficacy against resistant bacterial strains | Potential use in antibiotic formulations |
| Antioxidant Evaluation | Showed significant radical scavenging potential | Development of nutraceuticals or supplements |
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Group Comparisons
- Positional Isomerism: The compound [30748-47-1] (1-(2-Amino-4-methylthiazol-5-yl)ethanone) differs from the target in the methyl group position (C4 vs. C5), which may alter electronic distribution and biological activity .
- Conversely, the tert-butyl group in [45865-42-7] introduces steric bulk, likely affecting binding interactions in biological systems .
- Functional Group Variations: The carbaldehyde group in [482584-88-3] offers a reactive site for condensation reactions, unlike the ethanone group in the target compound .
Pharmacological and Toxicological Notes
- The hydrochloride salt of the target compound (CAS [139624-41-2]) is documented in pharmaceutical impurity standards, suggesting its relevance in drug development .
- Toxicological data for the hydrobromide salt remain understudied, unlike its structural analogs, some of which are used as intermediates in approved pharmaceuticals .
Biological Activity
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies that illustrate its therapeutic potential.
Chemical Structure
The chemical structure of this compound features a thiazole ring substituted with an amino group and a methyl group, which significantly influences its biological properties. The presence of these functional groups is critical for its interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to the thiazole scaffold. For instance, derivatives of 2-aminothiazole have shown promising activity against various strains of bacteria and fungi. A study reported that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Mycobacterium tuberculosis (Mtb), indicating their potential as anti-tubercular agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1a | Mtb (actively replicating) | <4 |
| 1b | Mtb (non-replicating) | <4 |
| 2a | Staphylococcus aureus | >64 |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. In particular, compounds that inhibit anti-apoptotic proteins such as Mcl-1 have been identified. For example, a derivative demonstrated an IC50 value of 4.8 µM against Mcl-1, suggesting it could selectively induce apoptosis in cancer cells dependent on this protein . The mechanism appears to involve the disruption of protein-protein interactions critical for cell survival.
Case Study: Mcl-1 Inhibition
In a study evaluating the effects of various thiazole derivatives on cancer cell lines, it was found that specific substitutions on the thiazole ring enhanced binding affinity to Mcl-1. This was evidenced by fluorescence polarization assays confirming selective inhibition . The study highlighted the importance of structural modifications in increasing the efficacy of these compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at different positions on the thiazole ring can significantly alter potency and selectivity. For instance, introducing polar groups has been shown to improve solubility and bioavailability, which are essential for therapeutic applications .
Table 2: Structure-Activity Relationships of Thiazole Derivatives
| Substitution Position | Modification | Effect on Activity |
|---|---|---|
| C-2 | Amino group | Increased antimicrobial activity |
| C-5 | Methyl group | Enhanced solubility |
| C-4 | Hydroxy group | Improved binding affinity |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Interactions : Compounds targeting Mcl-1 disrupt critical survival pathways in cancer cells.
- Antimicrobial Action : The thiazole scaffold interacts with bacterial enzymes or cellular components, leading to cell death.
Q & A
Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight ([M+H]⁺ expected m/z: calculated for C₆H₈BrN₂OS: 242.96). 2D NMR (HSQC, HMBC) assigns quaternary carbons and distinguishes regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
